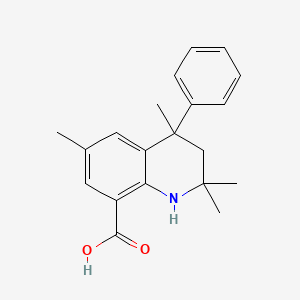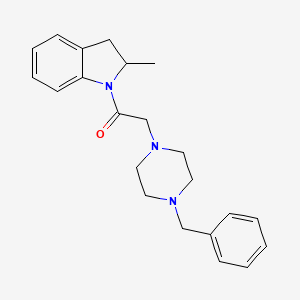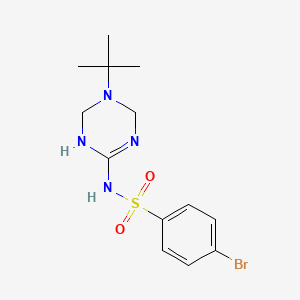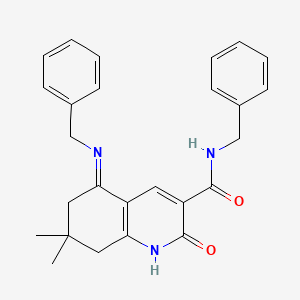![molecular formula C25H27N7O3S B11037053 N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide](/img/structure/B11037053.png)
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide is a complex organic compound with a molecular formula of C22H24N6O3S . It is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrimidine and indole intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of 4,6-dimethylpyrimidine with appropriate amines under controlled conditions.
Indole Intermediate Synthesis: The indole moiety is synthesized through standard indole formation reactions, often involving Fischer indole synthesis.
Coupling Reaction: The pyrimidine and indole intermediates are then coupled using a sulfonamide linkage, facilitated by reagents such as sulfonyl chlorides and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide is unique due to its specific combination of a pyrimidine ring, an indole moiety, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H27N7O3S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[4-[[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H27N7O3S/c1-16-14-17(2)29-25(28-16)31-24(26-13-12-19-15-27-23-7-5-4-6-22(19)23)32-36(34,35)21-10-8-20(9-11-21)30-18(3)33/h4-11,14-15,27H,12-13H2,1-3H3,(H,30,33)(H2,26,28,29,31,32) |
InChI Key |
MSHSLLVGPIGZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036994.png)
![4,6-Dimethyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11037000.png)

![2-ethoxy-4,6,6-trimethyl-6H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11037005.png)
![ethyl 2-[5-hydroxy-3-(1-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11037012.png)

![N-(5-chloro-2-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11037025.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11037028.png)
![3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11037033.png)

![5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037045.png)


